REACTION_CXSMILES
|
C[C:2]1[CH:8]=[C:7]([CH3:9])[CH:6]=C[C:3]=1[NH2:4].BrN1C(=O)CC[C:12]1=O.O.[CH2:19]([NH2:22])[CH2:20]N>ClCCl>[C:3]([C:2]1[CH:8]=[C:7]([CH3:9])[CH:6]=[C:20]([CH3:12])[C:19]=1[NH2:22])#[N:4]
|
Name
|
|
Quantity
|
9.8 g
|
Type
|
reactant
|
Smiles
|
CC1=C(N)C=CC(=C1)C
|
Name
|
|
Quantity
|
15.1 g
|
Type
|
reactant
|
Smiles
|
BrN1C(CCC1=O)=O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
cuprous cyanide
|
Quantity
|
14.5 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1 L
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CN)N
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at room temperature overnight before it
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
was washed with 1 N NaOH
|
Type
|
CONCENTRATION
|
Details
|
concentrated as usual
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in N,N-dimethylformamide (120 mL)
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 8 h
|
Duration
|
8 h
|
Type
|
TEMPERATURE
|
Details
|
to cool to rt
|
Type
|
FILTRATION
|
Details
|
the precipitate was filtered
|
Type
|
DISSOLUTION
|
Details
|
redissolved in ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C1=C(N)C(=CC(=C1)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.7 g | |
YIELD: PERCENTYIELD | 55% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |